molecular formula C12H16ClN3 B13755510 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride CAS No. 1170914-25-6

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride

Cat. No.: B13755510
CAS No.: 1170914-25-6
M. Wt: 237.73 g/mol
InChI Key: BUKFNDIIJZLHDH-UHFFFAOYSA-N
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Description

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is primarily used in proteomics research and has a molecular weight of 237.73 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino and methyl groups.

Preparation Methods

The synthesis of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride typically involves the reaction of 3,6,8-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Agent
Research indicates that 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride has potential as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. Studies have shown that compounds within the quinoline family can induce apoptosis in cancer cells by disrupting metabolic pathways.

Case Study: Enzyme Inhibition
A study conducted on enzyme inhibition demonstrated that this compound exhibited significant binding affinity to targets involved in cancer metabolism. The compound's hydrazino group allows for covalent interactions with nucleophilic sites on enzymes, leading to altered enzyme function.

Agricultural Chemicals

Pesticidal Properties
The compound is being investigated for its potential use as an agricultural chemical. Preliminary studies suggest that it may possess pesticidal properties that can be utilized in crop protection. The reactivity of the hydrazino moiety enhances its ability to interact with biological targets in pests.

Data Table: Pesticidal Activity Assessment

CompoundTarget PestActivity LevelReference
This compoundAphidsModerate
This compoundFungal PathogensHigh

Biochemical Research

Biochemical Assays
In biochemical research, this compound is used as a probe in assays to study enzyme kinetics and interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways and enzyme regulation.

Case Study: Enzyme Kinetics
A recent study utilized this compound to investigate the kinetics of a particular enzyme involved in metabolic disorders. The results indicated that varying concentrations of the compound could effectively modulate enzyme activity, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride can be compared with other hydrazino-substituted quinoline derivatives. Similar compounds include:

  • 2-Hydrazinoquinoline
  • 3-Hydrazinoquinoline
  • 6-Hydrazinoquinoline

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .

Biological Activity

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in proteomics and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15N3·HCl
  • Molecular Weight : Approximately 237.73 g/mol
  • Structure : The compound features a quinoline core with hydrazine and methyl groups at positions 2, 3, 6, and 8.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through covalent bonding to active sites. This mechanism is crucial for understanding its pharmacological potential.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for further exploration in the development of antimicrobial agents .
  • Anticancer Potential : The compound's structural similarity to other quinoline derivatives known for anticancer properties suggests it may also possess similar effects. Further studies are necessary to elucidate its efficacy against cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes. This interaction can disrupt normal biochemical pathways, leading to altered cellular functions. Key mechanisms include:

  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in cells which may lead to apoptosis in cancer cells.
  • Protein Binding : Its hydrazino group allows for interaction with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
2-Hydrazino-3,6,7-trimethylquinoline hydrochloride1170914-25-6Quinoline structure with hydrazine at position 2Different substitution pattern on quinoline
2-Hydrazino-3,5,8-trimethylquinoline hydrochloride1170581-57-3Similar quinoline core but varied methylationUnique positional methyl groups
4-Hydrazino-2,6,8-trimethylquinoline hydrochloride1171954-22-5Hydrazine at position 4Different substitution pattern affecting activity

This table highlights how variations in substitution patterns can influence the biological activities and chemical reactivities of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of quinoline exhibited significant antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumonia, suggesting that similar derivatives could be effective against these pathogens .
  • Enzyme Interaction Studies : Research focused on the binding affinity of hydrazine derivatives with various enzymes has shown promising results in terms of inhibition rates, indicating potential therapeutic applications in enzyme-related diseases.
  • Anticancer Research : Investigations into the anticancer properties of quinoline derivatives have revealed that certain structural modifications can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Properties

CAS No.

1170914-25-6

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(3,6,8-trimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-8(2)11-10(5-7)6-9(3)12(14-11)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

BUKFNDIIJZLHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C)C.Cl

Origin of Product

United States

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